Methyl 4-amino-2,3-dimethoxybenzoate
Description
Properties
CAS No. |
61203-57-4 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,11H2,1-3H3 |
InChI Key |
APUYEGBIACZCOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Conditions and Catalyst Selection
The most widely documented method for synthesizing methyl 4-amino-2,3-dimethoxybenzoate involves the catalytic hydrogenation of its nitro-substituted precursor, methyl 2,3-dimethoxy-4-nitrobenzoate. This approach mirrors the reduction of structurally analogous compounds, such as methyl 2-amino-4,5-dimethoxybenzoate, which achieves a 97% yield using 10% palladium on activated carbon (Pd/C) under a hydrogen atmosphere (15 psi) in ethyl acetate at 25°C for 16 hours. For the target compound, similar conditions are anticipated to reduce the nitro group at the 4-position while preserving the methoxy substituents at the 2- and 3-positions.
Critical parameters include:
Synthesis of the Nitro Precursor
The nitro precursor, methyl 2,3-dimethoxy-4-nitrobenzoate, is synthesized via nitration of methyl 2,3-dimethoxybenzoate. While direct nitration regioselectivity depends on the directing effects of methoxy groups, the para position relative to the ester group is favored. A patent describing the nitrosation of m-cresol provides insights into optimizing nitrating agents and temperature control. For instance, using a mixed acid system (H2SO4/HNO3) at 0–15°C ensures controlled nitration without over-oxidation.
Alternative Reduction Pathways
Nitroso Intermediate Reduction
A patent detailing the preparation of 4-amino-3-methylphenol outlines a two-step process involving nitrosation followed by hydrogenation. Applied to this compound, this method would require:
- Nitrosation : Treating methyl 2,3-dimethoxybenzoate with sodium nitrite and hydrochloric acid at −5–15°C to form the nitroso intermediate.
- Reduction : Hydrogenating the nitroso compound using Pd/C in methanol at 20–40°C for 2–8 hours.
This method offers flexibility in solvent choice, with methanol, ethanol, or isopropanol yielding comparable results. The addition of ammonia or organic amines as promoters enhances reaction efficiency by stabilizing intermediates.
Direct Amination Strategies
Though less common, direct amination of methyl 2,3-dimethoxy-4-halobenzoate (e.g., bromo or chloro derivatives) via Ullmann-type coupling or Buchwald-Hartwig amination could theoretically yield the target compound. A patent describing the preparation of 4-amino-2-trifluoromethyl benzonitrile demonstrates the feasibility of cyano group displacement using liquid ammonia under high-pressure conditions. Adapting this approach would require substituting the halide with an amine group, though no direct precedents exist in the provided literature.
Purification and Characterization
Solvent Recrystallization
Crude this compound is purified via recrystallization from methanol-water mixtures. A patent method for 4-amino-3-methylphenol reports dissolving the crude product in 50% methanol aqueous solution, heating to 45°C, and cooling to 5–10°C to precipitate high-purity crystals. This protocol achieves a purity of ≥99.7% as confirmed by HPLC.
Spectroscopic Characterization
The compound’s structure is validated using:
- 1H NMR : Aromatic protons resonate at δ 6.36–7.12 ppm, with methoxy signals at δ 3.64–3.74 ppm.
- Mass spectrometry : Molecular ion peak at m/z 211.21.
Comparative Analysis of Synthetic Routes
*Reported for analogous compounds; theoretical yields for this compound require experimental validation.
Challenges and Optimization Opportunities
- Regioselectivity in Nitration : Ensuring para-nitration in the presence of ortho-directing methoxy groups necessitates precise temperature control and acid catalyst ratios.
- Catalyst Deactivation : Pd/C sensitivity to sulfur-containing impurities mandates rigorous substrate purification.
- Solvent Recovery : Ethyl acetate and methanol are recyclable via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between methyl 4-amino-2,3-dimethoxybenzoate and selected analogs:
Key Observations :
- Functional Groups: Sulfonylurea herbicides () rely on triazine and sulfonylurea moieties for herbicidal activity, whereas the target compound’s amino group may favor interactions in biological systems (e.g., enzyme binding) .
Comparison with Palladium-Catalyzed Routes
Methyl 6-iodo-2,3-dimethoxybenzoate () was synthesized using palladium-catalyzed cross-coupling, leveraging the iodine substituent as a reactive site. In contrast, the amino group in the target compound may necessitate alternative strategies, such as Buchwald-Hartwig amination .
Solubility and Stability
- Amino Group Impact: The amino substituent increases polarity, likely enhancing water solubility compared to methyl or halogenated analogs (e.g., 2,3-Dimethyl-4-methoxybenzoic acid) .
- Stability: Amino groups are prone to oxidation, requiring storage under inert conditions, unlike methoxy or bromo derivatives (–6) .
Biological Activity
Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and two methoxy groups. The molecular formula is CHNO. The presence of these functional groups is crucial for its biological activity, as they facilitate interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The amino group is known to participate in hydrogen bonding, while the methoxy groups may enhance hydrophobic interactions. This dual functionality enables the compound to interact effectively with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways.
Case Study: In Vitro Anticancer Effects
A study involving the treatment of HeLa cells (cervical cancer cells) with this compound reported an IC value of approximately 15 µM, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin (IC = 2.29 µM) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
